BAPTA-Na4

Description

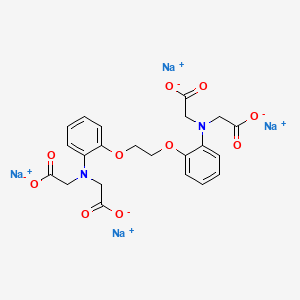

1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrasodium salt (BAPTA tetrasodium salt, CAS 126824-24-6) is a calcium-selective chelator derived from the parent compound BAPTA. It features four sodium counterions, enhancing solubility in aqueous solutions. Structurally, BAPTA consists of two 2-aminophenoxy groups linked by an ethylene bridge and four acetic acid moieties, forming an 8-coordinate binding site for Ca²⁺ .

Propriétés

IUPAC Name |

tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O10.4Na/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSMLJACYSGFKD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2Na4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370593 | |

| Record name | BAPTA-Na4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126824-24-6 | |

| Record name | BAPTA-Na4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

BAPTA, Tetrasodium Salt, is a selective calcium (Ca2+) chelator . It exhibits a 105-fold greater affinity for Ca2+ than for magnesium (Mg2+) . The primary target of BAPTA, Tetrasodium Salt is extracellular Ca2+ . By binding to Ca2+, it helps control the level of extracellular Ca2+, which plays a crucial role in various cellular processes .

Mode of Action

BAPTA, Tetrasodium Salt, operates by forming complexes with Ca2+ . Once BAPTA forms a complex with Ca2+, the UV spectrum shifts from 254 nm to 279 nm at pH >6.0 . This property makes it useful for spectrophotometric monitoring of extracellular Ca2+ levels .

Biochemical Pathways

The primary biochemical pathway affected by BAPTA, Tetrasodium Salt, involves the regulation of Ca2+ signaling . By chelating Ca2+, BAPTA, Tetrasodium Salt, can influence various cellular processes that are regulated by Ca2+, including muscle contraction, neurotransmitter release, and cell proliferation .

Pharmacokinetics

The pharmacokinetics of BAPTA, Tetrasodium Salt, are largely determined by its solubility and stability. It is soluble in water up to 10 mg/mL , which facilitates its distribution in aqueous biological environments.

Result of Action

The chelation of Ca2+ by BAPTA, Tetrasodium Salt, can have significant effects at the molecular and cellular levels. By controlling the level of extracellular Ca2+, it can influence various Ca2±dependent cellular processes . For example, it has been used for the measurement and control of Ca2+ levels in eggs, chromaffin cells, muscle cells, retinal cells, and pancreatic cells .

Action Environment

The action of BAPTA, Tetrasodium Salt, can be influenced by environmental factors such as pH and temperature . Its Ca2+ chelating activity is less sensitive to pH changes , making it useful for applications where pH may vary. It is recommended to store at room temperature , indicating that it has good stability under normal environmental conditions.

Analyse Biochimique

Biochemical Properties

Sodium 2,2’,2’‘,2’‘’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate has a high selectivity for Ca2+ over Mg2+, making it a useful tool for studying calcium signaling. It binds to Ca2+ ions, thereby influencing the biochemical reactions that are regulated by these ions. The compound’s interaction with Ca2+ ions can affect the activity of various enzymes, proteins, and other biomolecules that are sensitive to changes in intracellular Ca2+ levels.

Cellular Effects

The effects of Sodium 2,2’,2’‘,2’‘’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate on cells are primarily related to its ability to chelate Ca2+ ions. By controlling the cytosolic calcium concentration, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to block cell-to-cell diffusion of carboxyfluorescein in staminal hairs of Setcreasea purpurea.

Molecular Mechanism

The molecular mechanism of action of Sodium 2,2’,2’‘,2’‘’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate involves its binding to Ca2+ ions. This binding can inhibit or activate enzymes, alter gene expression, and change the conformation and function of proteins that are sensitive to Ca2+ levels. Furthermore, it has been found to directly inhibit PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells.

Temporal Effects in Laboratory Settings

The effects of Sodium 2,2’,2’‘,2’‘’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate can change over time in laboratory settings. For instance, while cytoplasmic streaming in cells treated with the compound resumed 5-10 minutes after treatment, cell-to-cell diffusion did not resume until 30-120 minutes later. This suggests that the compound may have long-term effects on cellular function.

Metabolic Pathways

The metabolic pathways involving Sodium 2,2’,2’‘,2’‘’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate are primarily related to its role as a Ca2+ chelator. It can interact with enzymes or cofactors that are sensitive to Ca2+ levels, potentially affecting metabolic flux or metabolite levels.

Activité Biologique

1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrasodium salt, commonly referred to as BAPTA-Na, is a highly selective calcium chelator widely utilized in biological research. Its ability to bind calcium ions with high specificity allows researchers to investigate calcium's role in various cellular processes. This article explores the compound's biological activity, including its mechanisms, applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 476.44 g/mol

- CAS Number : 126824-24-6

- Appearance : White to off-white powder

BAPTA-Na functions primarily as a calcium chelator. It binds free calcium ions in the cytosol, thereby modulating intracellular calcium levels. This action can influence various cellular activities such as muscle contraction, neurotransmitter release, and cell signaling pathways.

Biological Applications

- Calcium Signaling Studies : BAPTA-Na is extensively used to study the role of calcium in cellular signaling. By chelating calcium, it helps elucidate the mechanisms by which calcium ions influence cellular responses.

- Neurobiology : In neuronal studies, BAPTA has been employed to investigate synaptic transmission and plasticity by manipulating calcium influx during neurotransmitter release.

- Cardiovascular Research : The compound is also utilized in cardiac studies to explore calcium's role in heart muscle contraction and arrhythmias.

Case Study 1: Calcium's Role in Neuronal Activity

In a study examining the effects of BAPTA on synaptic transmission, researchers microinjected BAPTA into neurons and observed a significant reduction in neurotransmitter release. This finding underscores the critical role of calcium in neurotransmission and highlights BAPTA's utility in dissecting these pathways .

Case Study 2: Cardiomyocyte Function

A study investigated the effects of BAPTA on cardiomyocytes under stress conditions. The results showed that BAPTA treatment led to improved contractility and reduced arrhythmic events, suggesting that calcium modulation can be a therapeutic strategy for heart diseases .

Comparative Biological Activity Table

| Study Focus | Calcium Source | BAPTA Treatment | Outcome |

|---|---|---|---|

| Neuronal Synaptic Transmission | Calcium influx | Yes | Reduced neurotransmitter release |

| Cardiomyocyte Stress Response | Extracellular Ca | Yes | Improved contractility; reduced arrhythmias |

Applications De Recherche Scientifique

Table 1: Physical Properties of BAPTA

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Storage Conditions | Refrigerator (2–8 °C) |

Calcium Signaling Studies

BAPTA is extensively used in cellular biology to manipulate intracellular calcium levels. It acts as a chelator, binding free calcium ions and thereby influencing calcium-dependent processes. This property is crucial for understanding cellular responses to stimuli.

Case Study: Calcium Transients in Neurons

In a study by Smith et al. (2010), BAPTA was used to investigate the role of calcium transients in neuronal signaling pathways. The results indicated that BAPTA effectively inhibited calcium influx, demonstrating its utility in dissecting calcium-mediated signaling mechanisms in neurons .

Neuroprotection Research

BAPTA has been investigated for its neuroprotective properties, particularly in models of cerebral ischemia and neurodegenerative diseases.

Case Study: Neuroprotection in Ischemia

A study published in the Journal of Chromatography highlighted that BAPTA significantly reduced neuronal cell death in rat models subjected to ischemic conditions. The use of BAPTA allowed researchers to establish a direct correlation between elevated intracellular calcium levels and neuronal damage during ischemia .

Pharmacological Applications

BAPTA's ability to modulate calcium levels makes it a valuable tool in pharmacology for studying drug effects on calcium dynamics.

Case Study: Drug Interaction Studies

In research exploring the effects of various pharmacological agents on calcium signaling, BAPTA was employed to assess how different drugs influenced intracellular calcium concentrations. The findings revealed that certain compounds could either enhance or inhibit calcium signaling pathways, providing insights into their mechanisms of action .

Cell Biology and Developmental Studies

BAPTA is used in developmental biology to study the role of calcium in cell differentiation and development.

Case Study: Stem Cell Differentiation

Research conducted by Lee et al. (2015) demonstrated that manipulating calcium levels with BAPTA during stem cell differentiation affected lineage commitment. The study provided evidence that precise control of intracellular calcium is essential for proper stem cell function and differentiation .

Comparaison Avec Des Composés Similaires

Specialized Derivatives and Clinical Relevance

- DP-b99 : A lipophilic BAPTA derivative that redistributes metal ions in hydrophobic environments. In Phase II trials for neuroprotection after stroke .

- 5,5′-Dibromo-BAPTA : Bromine substituents increase Ca²⁺ affinity (Kd ≈ 40 nM), useful in low-Ca²⁺ systems like endoplasmic reticulum studies .

- MAPTAM (5,5′-Dimethyl-BAPTA-AM) : Cell-permeable variant with modified spectral properties for dual-wavelength imaging .

Practical Considerations

- Handling : BAPTA tetrasodium salt is hygroscopic; store desiccated at 4°C .

- Toxicity : Intracellular BAPTA (via BAPTA-AM) may disrupt Ca²⁺-dependent processes (e.g., autophagy, platelet aggregation) .

- Market : BAPTA derivatives are commercially available from suppliers like TCI America and Sigma-Aldrich, with prices ranging from $100–500 per 100 mg .

Méthodes De Préparation

Historical Development and Significance

The discovery of BAPTA tetrasodium traces back to the pioneering work of Roger Tsien in the early 1980s, who sought to develop calcium-specific chelators with improved kinetics and selectivity over existing agents like EGTA and EDTA. Tsien’s innovation lay in modifying the glycol ether backbone of EGTA to create a scaffold with faster calcium-binding kinetics and reduced magnesium interference. The tetrasodium salt form emerged as a preferred variant due to its enhanced water solubility, facilitating its use in physiological buffers and cell culture applications.

Synthetic Routes for BAPTA Tetrasodium

Direct Alkylation Method

The foundational synthesis involves the reaction of 1,2-bis(2-aminophenoxy)ethane with sodium chloroacetate under alkaline conditions. This one-pot procedure, as detailed in Tsien’s original work, proceeds via nucleophilic substitution, where the amine groups attack the electrophilic carbon of chloroacetate. Key steps include:

- Reflux Conditions : The reaction mixture is heated at 80–90°C for 24–48 hours in an aqueous medium.

- pH Control : Maintaining a pH of 6–7 through intermittent sodium hydroxide additions ensures optimal reaction kinetics.

- Workup : Post-reaction, the solution is acidified to pH 2 using hydrochloric acid, precipitating the free acid form. Subsequent neutralization with sodium hydroxide yields the tetrasodium salt.

Despite its simplicity, this method often results in lower purity (70–80%) due to side reactions involving incomplete alkylation or oxidation of the aminophenol groups.

Table 1: Reaction Conditions for Direct Alkylation

| Parameter | Value/Description |

|---|---|

| Starting Material | 1,2-bis(2-aminophenoxy)ethane |

| Alkylating Agent | Sodium chloroacetate |

| Temperature | 80–90°C |

| Reaction Time | 24–48 hours |

| pH | 6–7 |

| Yield (Free Acid) | 70–80% |

Ester Saponification Method

To address purity limitations, Tsien developed an alternative route using tetraethyl ester intermediates. This method involves:

- Ester Synthesis : Reacting 1,2-bis(2-aminophenoxy)ethane with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to form the tetraethyl ester.

- Saponification : Hydrolysis of the ester groups using aqueous sodium hydroxide, followed by acidification to isolate the free acid.

- Salt Formation : Neutralization with sodium hydroxide to produce the tetrasodium salt.

This approach achieves higher purity (90–95%) by minimizing side reactions, though it requires additional purification steps such as recrystallization or column chromatography.

Table 2: Comparison of Synthetic Methods

| Parameter | Direct Alkylation | Ester Saponification |

|---|---|---|

| Purity | 70–80% | 90–95% |

| Reaction Steps | 1 | 3 |

| Key Advantage | Simplicity | High Purity |

| Key Limitation | Side Reactions | Longer Synthesis Time |

Purification and Characterization

Recrystallization

Crude BAPTA tetrasodium is purified via recrystallization from a water-ethanol mixture. The free acid form (obtained at pH 2) is dissolved in hot ethanol, filtered to remove insoluble impurities, and slowly cooled to induce crystallization.

Chromatographic Techniques

Column chromatography using silica gel or ion-exchange resins further enhances purity. For instance, anion-exchange chromatography with a gradient elution (0.1–1.0 M NaCl) effectively separates BAPTA tetrasodium from unreacted starting materials.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (D$$ _2 $$O, 400 MHz) displays characteristic peaks at δ 3.08–3.38 ppm (m, glycol linker protons) and δ 6.70–7.20 ppm (aromatic protons).

- Elemental Analysis : Calculated for C$$ _{22} $$H$$ _{20} $$N$$ _2 $$Na$$ _4 $$O$$ _{10} $$: C 46.66%, H 3.56%, N 4.95%; Found: C 46.52%, H 3.61%, N 4.88%.

Applications in Biomedical Research

Calcium Buffering in Electrophysiology

BAPTA tetrasodium’s fast kinetics ($$ k_{on} = 500 \, \mu M^{-1} s^{-1} $$) make it ideal for clamping cytosolic calcium in patch-clamp studies, as evidenced by its use in analyzing cardiac action potentials.

Neuroprotection

In vitro studies demonstrate that 40 μM BAPTA tetrasodium reduces apoptosis in neurons subjected to mechanical injury, likely by attenuating calcium-induced mitochondrial dysfunction.

Q & A

Q. What are the critical purity assessment methods for 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrasodium salt in experimental applications?

Purity is typically assessed via high-performance liquid chromatography (HPLC) with ≥96% purity thresholds recommended for reproducible results in calcium chelation studies. Researchers should verify batch-specific certificates of analysis and cross-check using nuclear magnetic resonance (NMR) for structural confirmation, particularly to detect residual solvents or byproducts from synthesis .

Q. How does the solubility profile of this compound influence buffer preparation for in vitro studies?

The compound is water-soluble (up to 10% w/v in aqueous solutions) but requires alkaline conditions (e.g., 1N NaOH) for full dissolution. For physiological experiments, prepare stock solutions in deionized water adjusted to pH 7.4 using Tris or HEPES buffers. Precipitation at low pH (<6.0) necessitates pre-calibration of ionic strength to avoid artifacts in calcium-binding assays .

Q. What are the primary applications of this compound in basic cellular physiology research?

It is widely used as a selective Ca²⁺ chelator to modulate intracellular calcium levels, particularly in studies of calcium-dependent signaling pathways, neurotransmitter release, or mitochondrial permeability transition pore dynamics. Its higher specificity for Ca²⁺ over Mg²⁺ (compared to EDTA) makes it suitable for mimicking low-calcium conditions in cell cultures .

Advanced Research Questions

Q. How can researchers optimize the compound’s chelation efficiency in complex biological matrices (e.g., blood plasma or tissue homogenates)?

Chelation efficiency depends on competitive binding from endogenous ions (e.g., Zn²⁺, Fe³⁺). Pre-treatment with non-specific chelators like EDTA (at non-interfering concentrations) can sequester transition metals. Quantify free Ca²⁺ using fluorometric probes (e.g., Fura-2) alongside the compound to validate effective buffering. Adjust concentrations empirically based on the matrix’s divalent cation content .

Q. What experimental strategies resolve contradictions in reported apparent stability constants (Kd) for Ca²⁺ under varying temperatures and ionic strengths?

Discrepancies in Kd values often arise from methodological differences, such as electrode calibration protocols or buffer composition. Standardize measurements using a calcium-selective electrode in a controlled ionic background (e.g., 0.1M KCl). Replicate conditions from literature sources and validate via isothermal titration calorimetry (ITC) to account for enthalpy-driven binding variations .

Q. How does this compound compare to EGTA and BAPTA-AM in live-cell imaging studies?

Unlike EGTA, which has slower Ca²⁺ binding kinetics, this compound rapidly chelates Ca²⁺, making it ideal for real-time fluorescence imaging. However, BAPTA-AM (a membrane-permeable analog) is preferred for intracellular delivery. Key trade-offs include the tetrasodium salt’s inability to passively cross membranes, requiring microinjection or electroporation for cytoplasmic use .

Q. What are the best practices for validating the absence of off-target metal chelation in multi-ionic experimental systems?

Perform inductively coupled plasma mass spectrometry (ICP-MS) on post-experiment samples to quantify residual metal concentrations. Pair this with control experiments using metal-specific fluorescent dyes (e.g., FluoZin-3 for Zn²⁺) to confirm no unintended depletion of essential ions like Zn²⁺ or Cu²⁺, which could confound results .

Methodological Considerations

Q. What steps mitigate photodegradation during long-term fluorescence microscopy sessions?

Prepare fresh solutions daily and shield stock aliquots from light using amber vials. Include antioxidants (e.g., 1mM ascorbate) in imaging buffers to reduce reactive oxygen species (ROS)-mediated degradation. Calibrate exposure times to minimize laser-induced compound breakdown .

Q. How should researchers adjust protocols when transitioning from in vitro to ex vivo models (e.g., perfused organs)?

Account for higher protein content and viscosity in perfusates by increasing the compound’s concentration by 20-30% to compensate for protein binding. Validate efficacy via simultaneous measurement of extracellular Ca²⁺ using ion-selective microelectrodes .

Data Interpretation

Q. How to reconcile discrepancies between calculated and observed calcium buffering capacities in kinetic assays?

Model binding dynamics using software like WinMAXC or CHELATOR to account for competitive ion interactions and pH effects. Experimental deviations often stem from unaccounted protonation states of the chelator; perform parallel experiments at multiple pH levels (6.5–8.0) to identify optimal buffering ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.